molecular formula C10H7N3O B1338471 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine CAS No. 66442-83-9

2-(Furan-2-yl)imidazo[1,2-a]pyrimidine

Cat. No. B1338471
CAS RN: 66442-83-9
M. Wt: 185.18 g/mol
InChI Key: UTGQWAUXKUEEJZ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features both furan and imidazo[1,2-a]pyrimidine moieties. The furan ring, a five-membered oxygen-containing aromatic heterocycle, is known for its reactivity and presence in various natural products and pharmaceuticals. The imidazo[1,2-a]pyrimidine structure is a fused bicyclic ring system containing nitrogen atoms, which is often explored for its potential biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of sulfonylated furans or imidazo[1,2-a]pyridines through a metal-free three-component, domino reaction . Similarly, trifluoromethylated imidazo[1,2-a]pyrimidines are synthesized via Michael addition and intramolecular cyclization . These methods highlight the versatility of reactions involving imidazo[1,2-a]pyrimidine derivatives and their potential for generating a wide array of substituted compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-methoxyfuro[3,2-e]imidazo[1,2-c]pyrimidine, has been elucidated using NMR and X-ray diffraction data . These techniques provide detailed information about the arrangement of atoms within the molecule and the overall geometry of the compound. The planar nature of these molecules and their ability to form hydrogen-bonded dimers are crucial for understanding their reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine, a compound with a similar furan-imidazo structure, has been studied in various electrophilic substitution reactions . The furan ring and the pyridine fragment can undergo electrophilic attack under different conditions, demonstrating the diverse reactivity of the furan moiety within these heterocyclic frameworks.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine are influenced by their molecular structure. The presence of aromatic systems and heteroatoms can affect their polarity, solubility, and stability. The planarity and potential for hydrogen bonding, as observed in related structures , can also impact their crystalline properties and interactions with other molecules.

Scientific Research Applications

  • Organic Synthesis and Pharmaceutical Chemistry

    • Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
    • They are directly functionalized for the construction of imidazo[1,2-a]pyridine derivatives .
    • Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
  • Synthesis under Microwave Irradiation

    • A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines has been developed .
    • The method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
    • This method is fast, clean, high yielding, simple to work up, and environmentally benign .
  • Functionalization via Radical Reactions

    • Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
    • The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
    • This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
  • Chemosynthetic Methodologies

    • Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
    • These methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
    • This review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .
  • Functionalization via Radical Reactions

    • Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
    • The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
    • This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
  • Solvent- and Catalyst-Free Synthesis

    • A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines has been developed .
    • The method involves the condensation of 2-aminopyridines with α-bromoacetophenone .
    • This method is fast, clean, high yielding, simple to work up, and environmentally benign .

Future Directions

Imidazo[1,2-a]pyrimidines, including 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine, have shown significant potential in drug discovery due to their wide range of biological activities . Future research could focus on further exploring the biological activities of these compounds and developing new synthetic methods for their preparation .

properties

IUPAC Name

2-(furan-2-yl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-3-9(14-6-1)8-7-13-5-2-4-11-10(13)12-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGQWAUXKUEEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496821
Record name 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)imidazo[1,2-a]pyrimidine

CAS RN

66442-83-9
Record name 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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